molecular formula C4H10ClN B1321207 (r)-2-Methylazetidine hydrochloride CAS No. 791614-71-6

(r)-2-Methylazetidine hydrochloride

Cat. No.: B1321207
CAS No.: 791614-71-6
M. Wt: 107.58 g/mol
InChI Key: WYQBCZUEZOFZFT-PGMHMLKASA-N
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Description

®-2-Methylazetidine hydrochloride: is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ®-2-methylazetidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization.

Industrial Production Methods: Industrial production of ®-2-Methylazetidine hydrochloride may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-2-Methylazetidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products:

    Oxidation: N-oxides of ®-2-Methylazetidine.

    Reduction: Various amine derivatives.

    Substitution: Substituted azetidines with different functional groups.

Scientific Research Applications

Chemistry: ®-2-Methylazetidine hydrochloride is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, ®-2-Methylazetidine hydrochloride is studied for its potential as a precursor to bioactive molecules. It can be used to synthesize compounds that interact with specific biological targets, such as enzymes or receptors.

Medicine: The compound is explored for its potential therapeutic applications. It serves as an intermediate in the synthesis of drugs that may have antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, ®-2-Methylazetidine hydrochloride is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-2-Methylazetidine hydrochloride depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    (S)-2-Methylazetidine hydrochloride: The enantiomer of ®-2-Methylazetidine hydrochloride, which may have different biological activities.

    2-Azetidinone: A structurally related compound with a carbonyl group, used in the synthesis of β-lactam antibiotics.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar chemical properties but different biological activities.

Uniqueness: ®-2-Methylazetidine hydrochloride is unique due to its chiral nature and four-membered ring structure

Properties

IUPAC Name

(2R)-2-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBCZUEZOFZFT-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791614-71-6
Record name (2R)-2-methylazetidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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